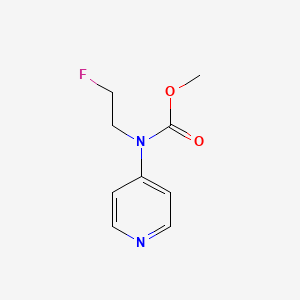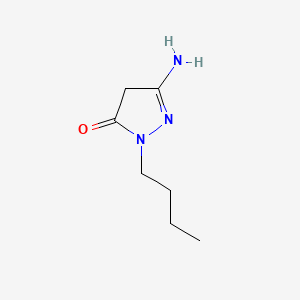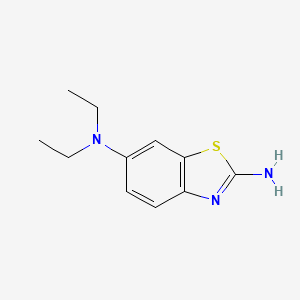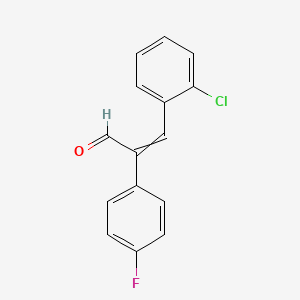
2-(D-GALACTO-PENTYLHYDROXYPENTYL)-4(R)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(D-GALACTO-PENTYLHYDROXYPENTYL)-4®-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID is a complex organic compound that features a thiazolidine ring, a carboxylic acid group, and a pentylhydroxypentyl side chain derived from D-galactose
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(D-GALACTO-PENTYLHYDROXYPENTYL)-4®-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID typically involves multiple steps:
Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable amine with a thiocarbonyl compound under acidic conditions.
Attachment of the Pentylhydroxypentyl Side Chain: This step involves the protection and deprotection of hydroxyl groups, followed by glycosylation reactions to attach the D-galactose-derived side chain.
Introduction of the Carboxylic Acid Group: This can be done through oxidation reactions or by using carboxylation reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The thiazolidine ring can participate in substitution reactions, where one of the ring atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carboxylic acid group can produce primary alcohols.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, 2-(D-GALACTO-PENTYLHYDROXYPENTYL)-4®-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID may be studied for its potential biological activity. Compounds with thiazolidine rings are often investigated for their antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored as a potential drug candidate. Its structural features might interact with biological targets, leading to therapeutic effects.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2-(D-GALACTO-PENTYLHYDROXYPENTYL)-4®-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiazolidine ring could play a crucial role in binding to the target, while the carboxylic acid group might be involved in hydrogen bonding or ionic interactions.
相似化合物的比较
Similar Compounds
Thiazolidine-4-carboxylic acid: A simpler analog without the pentylhydroxypentyl side chain.
2-(D-Galacto-pentylhydroxypentyl)-1,3-thiazolidine: Lacks the carboxylic acid group.
4®-1,3-Thiazolidine-4-carboxylic acid derivatives: Various derivatives with different substituents on the thiazolidine ring.
Uniqueness
2-(D-GALACTO-PENTYLHYDROXYPENTYL)-4®-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID is unique due to the combination of its thiazolidine ring, carboxylic acid group, and the D-galactose-derived side chain. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
属性
CAS 编号 |
124650-46-0 |
|---|---|
分子式 |
C9H17NO7S |
分子量 |
283.295 |
IUPAC 名称 |
(2R,4R)-2-[(1R,2S,3S,4R)-1,2,3,4,5-pentahydroxypentyl]-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C9H17NO7S/c11-1-4(12)5(13)6(14)7(15)8-10-3(2-18-8)9(16)17/h3-8,10-15H,1-2H2,(H,16,17)/t3-,4+,5-,6-,7+,8+/m0/s1 |
InChI 键 |
JEPVUMTVFPQKQE-NOVZGDRXSA-N |
SMILES |
C1C(NC(S1)C(C(C(C(CO)O)O)O)O)C(=O)O |
同义词 |
2-(D-GALACTO-PENTYLHYDROXYPENTYL)-4(R)-1,3-THIAZOLIDINE-4-CARBOXYLIC ACID |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



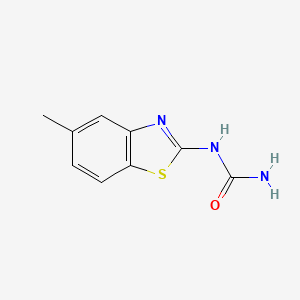


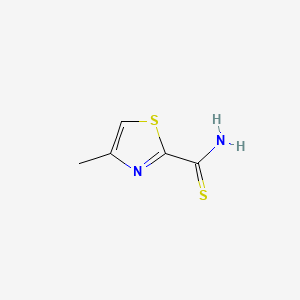

![2-Methyl-6,7-dihydro-5H-pyrano[2,3-d][1,3]thiazole](/img/structure/B568318.png)
